molecular formula C9H7BrN2O2 B13906062 7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one

7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one

Cat. No.: B13906062
M. Wt: 255.07 g/mol
InChI Key: POLBAXDFUQINLE-UHFFFAOYSA-N
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Description

7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one (CAS 40849-17-0) is a brominated phthalazinone derivative that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery research. This compound features a hydroxymethyl group at the 4-position, which provides a handle for further chemical functionalization, making it a valuable synthetic intermediate for constructing more complex molecules. The phthalazin-1(2H)-one core is recognized for its wide spectrum of pharmacological activities. Researchers are particularly interested in this scaffold for developing novel anticancer agents. Phthalazinone derivatives have shown promise as inhibitors of key enzymatic targets, such as Poly (ADP-ribose) polymerase (PARP), which is a well-validated target in oncology, notably in the development of drugs like Olaparib and Talazoparib . The bromine substituent on this specific analogue enhances its utility as a building block for cross-coupling reactions, allowing for the exploration of structure-activity relationships. Beyond oncology, this compound and its derivatives are also investigated for other therapeutic areas, including antimicrobial applications . Its research value lies in its use as a key intermediate in the synthesis of hybrid molecules, such as phthalazinone-dithiocarbamate hybrids, which have demonstrated significant in vitro antiproliferative effects against various human cancer cell lines . This product is provided For Research Use Only. It is strictly intended for laboratory research and is not approved for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

7-bromo-4-(hydroxymethyl)-2H-phthalazin-1-one

InChI

InChI=1S/C9H7BrN2O2/c10-5-1-2-6-7(3-5)9(14)12-11-8(6)4-13/h1-3,13H,4H2,(H,12,14)

InChI Key

POLBAXDFUQINLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NN=C2CO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one typically starts from the phthalazine or phthalazinone scaffold, followed by selective bromination at the 7-position and introduction of the hydroxymethyl group at the 4-position. Key steps involve:

  • Bromination of the phthalazine ring system using brominating agents or bromine under controlled conditions.
  • Functionalization at the 4-position to install the hydroxymethyl moiety.
  • Purification by chromatographic techniques to ensure high purity and yield.

Bromination Techniques

Bromination is a critical step for introducing the bromine atom at the 7-position of the phthalazinone ring. Various methods have been reported:

  • Direct bromination using bromine or brominating agents : The starting phthalazine or phthalazinone is treated with bromine under acidic or neutral conditions to selectively brominate the aromatic ring. Control of temperature and solvent is essential to avoid polybromination or side reactions.

  • Bromonium ion intermediate under acidic conditions : A novel environmentally friendly method involves generating bromonium ions in situ by treating substrates with bromine in concentrated sulfuric acid at elevated temperatures (100–170°C). This method allows selective monobromination or dibromination depending on temperature and substrate, conserving half mole equivalent of halide and minimizing waste.

Hydroxymethylation at the 4-Position

Installation of the hydroxymethyl group at the 4-position is achieved by:

  • Functional group transformation of suitable precursors such as 4-chlorophthalazine or 4-substituted phthalazinones.
  • Reaction with formaldehyde or hydroxymethylating agents under basic or acidic catalysis.
  • Hydrolysis or reduction steps to convert intermediates into the hydroxymethyl derivative.

Representative Synthetic Route

A typical synthetic route based on literature data is summarized in the following table:

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 Phthalazine or phthalazinone Bromine or brominating agent, solvent, temp 7-Bromophthalazin-1(2H)-one 70–90 Control of temp critical for selectivity
2 7-Bromophthalazin-1(2H)-one Formaldehyde, base or acid catalyst 7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one 65–85 Hydroxymethylation at position 4
3 Crude product Chromatography or recrystallization Pure 7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one Purification for analytical grade

Green Chemistry Approach

The bromination step can be optimized for environmental friendliness by:

  • Using concentrated sulfuric acid as a medium to generate bromonium ions, which facilitates electrophilic bromination efficiently.
  • Performing reactions at controlled elevated temperatures (100°C for monobromination, 170°C for dibromination).
  • Avoiding halogenated solvents and minimizing halide waste by conserving half mole equivalent of bromide.

This method has been demonstrated to produce clean reactions with easy workup and no significant side products, making it suitable for scale-up and sustainable synthesis.

Research Findings and Spectral Characterization

Spectral Data

The synthesized 7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one is characterized by:

  • Infrared (IR) Spectroscopy : Characteristic bands for the lactam carbonyl (~1700 cm⁻¹), hydroxyl group (~3300 cm⁻¹), and aromatic C–Br stretch.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :
    • ^1H NMR shows signals corresponding to aromatic protons, hydroxymethyl protons (singlet around 4.5–5 ppm), and NH proton.
    • ^13C NMR confirms the aromatic carbons, carbonyl carbon, and hydroxymethyl carbon.
  • Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight 255.07 g/mol confirms the molecular formula C9H7BrN2O2.

Biological and Medicinal Relevance

While the focus is on preparation, it is noted that such halogenated phthalazinones exhibit promising biological activities, including antimicrobial and enzyme inhibition properties, making their efficient synthesis valuable for medicinal chemistry.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations References
Direct bromination with bromine Bromine, solvent (e.g., acetic acid), controlled temp Simple, direct bromination Possible polybromination, side reactions
Bromonium ion-mediated bromination Bromine in concentrated sulfuric acid, 100–170°C Green, selective, high purity Acid-sensitive substrates may degrade
Hydroxymethylation Formaldehyde, acid/base catalyst Efficient installation of hydroxymethyl group Requires careful control to avoid overreaction

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Zinc in acetic acid.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 7-Bromo-4-(carboxymethyl)phthalazin-1(2H)-one.

    Reduction: 4-(Hydroxymethyl)phthalazin-1(2H)-one.

    Substitution: 7-Substituted-4-(hydroxymethyl)phthalazin-1(2H)-one derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one can be used as an intermediate in the synthesis of more complex molecules. Its bromine atom provides a reactive site for further functionalization.

Biology

In biological research, this compound might be explored for its potential biological activities, such as antimicrobial or anticancer properties. Phthalazinone derivatives have been studied for their enzyme inhibitory activities.

Medicine

In medicinal chemistry, derivatives of phthalazinone are investigated for their potential as therapeutic agents. The brominated derivative might exhibit unique pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a building block for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The bromine atom and hydroxymethyl group could play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Molecular Geometry and Reactivity

6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one (CAS: 2629316-04-5)
  • Structure : Differs by a chloromethyl group at the 4-position instead of hydroxymethyl.
  • Synthesis : Prepared via substitution reactions, as evidenced by the SMILES code in . The chloromethyl group enhances electrophilicity, making it a precursor for nucleophilic substitutions (e.g., hydroxylation to form the hydroxymethyl derivative).
  • Reactivity : The C–Cl bond in the chloromethyl group is more reactive than C–OH, enabling cross-coupling or hydrolysis reactions .
7-Bromo-4-propoxy-2-propylphthalazin-1(2H)-one (CAS: 112106-75-9)
  • Structure : Contains a propoxy group at the 4-position and a propyl chain at the 2-position.
6-Bromo-2-(4-hydroxybutyl)phthalazin-1(2H)-one (CAS: 118635-11-3)
  • Structure : Bromine at the 6-position and a 4-hydroxybutyl chain at the 2-position.
  • Biological Relevance : The extended hydroxyalkyl chain may enhance binding to hydrophilic targets, such as enzymes or receptors, compared to the hydroxymethyl group .

Crystallographic and Hydrogen-Bonding Comparisons

  • Phthalazin-1(2H)-one Core: The parent compound crystallizes in a monoclinic system (space group P21/c) with two independent molecules per unit cell and hydrogen-bonded dimers .
  • 7-Bromo-4-(hydroxymethyl) derivative : The hydroxymethyl group likely participates in intramolecular O–H⋯O/N hydrogen bonds , similar to the picric acid cocrystal (), stabilizing the molecular conformation.
  • Chloromethyl vs. Hydroxymethyl : The chloromethyl group in 6-bromo-4-(chloromethyl)phthalazin-1(2H)-one lacks strong hydrogen-bonding capacity, reducing crystal lattice stability compared to the hydroxymethyl analogue .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight Key Properties Reference
7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one 7-Br, 4-CH2OH ~283.1 g/mol Polar, hydrogen-bond donor/acceptor N/A
6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one 6-Br, 4-CH2Cl 287.5 g/mol Electrophilic, reactive C–Cl bond
7-Bromo-4-propoxy-2-propylphthalazin-1(2H)-one 7-Br, 4-OPr, 2-Pr 341.2 g/mol Lipophilic, potential CNS activity

Biological Activity

7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one is a compound belonging to the phthalazinone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one is C_10H_8BrN_3O, with a molecular weight of approximately 272.09 g/mol. The presence of a bromine atom and a hydroxymethyl group in its structure enhances its reactivity and potential interaction with biological targets.

Anticancer Activity

Research indicates that phthalazinone derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one have shown cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives with similar structures inhibited the proliferation of HCT-116 colon cancer cells through apoptosis induction. The binding affinity of these compounds to the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) was noted, with some exhibiting IC50 values as low as 0.32 μM, indicating potent anticancer activity compared to standard treatments like Sorafenib (IC50 = 3.23 μM) .

The mechanism by which 7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one exerts its biological effects may involve:

  • VEGFR2 Inhibition : Compounds in this class have been shown to inhibit VEGFR2, which plays a crucial role in tumor angiogenesis.
  • Apoptosis Induction : Studies indicate that treatment with related phthalazinones can induce apoptosis in cancer cells by arresting cell cycle progression at the S-phase .

Comparative Biological Activity

The following table summarizes the IC50 values of various phthalazinone derivatives against HCT-116 cells:

CompoundIC50 (μM) ± SD
7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-oneTBD
Compound 12b0.32 ± 0.01
Compound 9c1.58 ± 0.21
Sorafenib3.23 ± 0.03

Case Studies

Several studies have focused on the synthesis and biological evaluation of phthalazinone derivatives:

  • Cytotoxicity Study : A recent investigation reported that novel phthalazine derivatives exhibited cytotoxicity against multiple human cancer cell lines, including HCT-116, with some compounds showing enhanced activity compared to traditional chemotherapeutics .
  • VEGFR2 Binding Affinity : Another study highlighted the binding interactions between phthalazinone derivatives and VEGFR2, noting significant binding energies that correlate with their inhibitory effects on cell proliferation .

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